Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine
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Overview
Description
Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is a compound that has garnered significant attention in the field of medicinal chemistry. It is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents and its unique properties in targeting cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine typically involves the reaction of 4-(phenylmethyl)phenol with N,N-dimethyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a tool in molecular biology research.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine involves its interaction with estrogen receptors. It competes with estrogen for binding to the receptor, thereby inhibiting the estrogen-mediated proliferation of cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells by modulating various signaling pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in the treatment of breast cancer.
N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE): A similar compound with chemopotentiating properties.
N-Pyrrolidino-2-[4-(benzyl)phenoxy]ethanamine (PBPE): Another derivative with similar biological activities.
Uniqueness
Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is unique due to its enhanced ability to target cancer cells and its potential to improve the efficacy of existing chemotherapeutic agents. Its structural modifications provide distinct pharmacological properties compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C43H48N2O2 |
---|---|
Molecular Weight |
624.9 g/mol |
IUPAC Name |
2-[4-[[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41+ |
InChI Key |
CAAILVUTOAUEHL-BOMCYIIUSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)\C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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